molecular formula C20H20N2O2 B5655157 3-[2-(2-allyl-4-methylphenoxy)ethyl]-4(3H)-quinazolinone

3-[2-(2-allyl-4-methylphenoxy)ethyl]-4(3H)-quinazolinone

Cat. No. B5655157
M. Wt: 320.4 g/mol
InChI Key: ZYYKZQRTYLEBHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including 3-[2-(2-allyl-4-methylphenoxy)ethyl]-4(3H)-quinazolinone, typically involves strategies that utilize the unique reactivity of quinazolinone scaffolds. Cyclization of alkenyl(alkynyl)-functionalized quinazolinones is a notable strategy for constructing polyheterocyclic structures, leveraging the synergy between endocyclic amidine and exocyclic unsaturated moieties for efficient heterocycle formation (Vaskevych, Dekhtyar, & Vovk, 2023). This approach highlights the synthetic flexibility and potential for structural diversity inherent to quinazolinone derivatives.

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by the quinazoline core, a fused bicyclic system comprising a benzene ring and a pyrimidine ring. This core structure is pivotal in the molecule's interaction with biological targets, offering a scaffold for further modifications to enhance biological activity. Functionalized quinazolinones, especially those with additional fused rings or substituents, exhibit a wide range of biological activities, underscoring the importance of the core structure in medicinal chemistry applications (Demeunynck & Baussanne, 2013).

Chemical Reactions and Properties

Quinazolinones participate in various chemical reactions, primarily due to the reactivity of the quinazoline nitrogen atoms and the potential for nucleophilic attack at the carbonyl group. This reactivity enables the synthesis of a wide array of derivatives through reactions such as alkylation, acylation, and nucleophilic substitution. The incorporation of different functional groups through these reactions can significantly alter the chemical properties of the quinazolinone scaffold, leading to molecules with diverse pharmacological profiles (Faisal & Saeed, 2021).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the quinazoline core. These properties are crucial for determining the compound's suitability for pharmaceutical formulations. The introduction of specific functional groups can be strategized to optimize these physical properties, enhancing bioavailability and pharmacokinetic profiles.

Chemical Properties Analysis

Quinazolinones exhibit a range of chemical properties that are central to their biological activity. These include the ability to form hydrogen bonds, aromatic interactions, and electrostatic interactions with biological targets. The chemical versatility of the quinazolinone scaffold allows for the design of molecules with tailored reactivity and binding characteristics, facilitating the development of compounds with specific biological activities (Mphahlele, 2022).

properties

IUPAC Name

3-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-6-16-13-15(2)9-10-19(16)24-12-11-22-14-21-18-8-5-4-7-17(18)20(22)23/h3-5,7-10,13-14H,1,6,11-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYKZQRTYLEBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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